molecular formula C12H4Cl2F6N4Se B12397282 Gaba-IN-2

Gaba-IN-2

Cat. No.: B12397282
M. Wt: 468.1 g/mol
InChI Key: CYZGMWQWIMJKHF-UHFFFAOYSA-N
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Description

Gaba-IN-2: is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system of mammals. The compound is known for its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-2 typically involves the decarboxylation of glutamic acid through the action of glutamate decarboxylase. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific pH and temperature to optimize the enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Clostridium tyrobutyricum, are used to produce this compound in large quantities. The fermentation process involves the use of monosodium glutamate as a substrate, and the production is optimized through fed-batch fermentation techniques .

Chemical Reactions Analysis

Types of Reactions: Gaba-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Gaba-IN-2 is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic effects on neurological disorders. It is used in experiments to understand the mechanisms of inhibitory neurotransmission and to develop treatments for conditions such as epilepsy and anxiety.

Medicine: this compound has shown promise in the treatment of various medical conditions. Its ability to modulate neurotransmission makes it a potential candidate for the development of drugs for neurological disorders. Additionally, its anti-inflammatory and anti-cancer properties are being explored in preclinical studies .

Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, including stress reduction and improved sleep, make it a popular ingredient in wellness products .

Mechanism of Action

Gaba-IN-2 exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system. These receptors are divided into two main types: gamma-aminobutyric acid A and gamma-aminobutyric acid B. By binding to these receptors, this compound modulates ion channels, leading to hyperpolarization of the cell membrane and inhibition of action potential transmission. This mechanism is crucial for its inhibitory effects on neuronal activity .

Comparison with Similar Compounds

Uniqueness of Gaba-IN-2: this compound is unique due to its specific binding affinity and its ability to modulate both gamma-aminobutyric acid A and gamma-aminobutyric acid B receptorsAdditionally, its production through microbial fermentation offers a sustainable and scalable method for industrial applications .

Properties

Molecular Formula

C12H4Cl2F6N4Se

Molecular Weight

468.1 g/mol

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylselanyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C12H4Cl2F6N4Se/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2

InChI Key

CYZGMWQWIMJKHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se]C(F)(F)F)N)Cl)C(F)(F)F

Origin of Product

United States

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